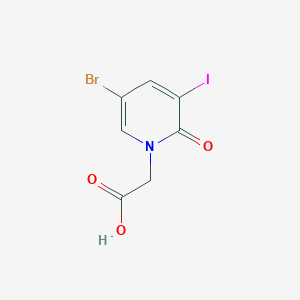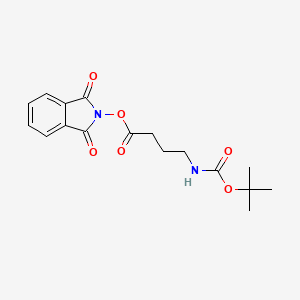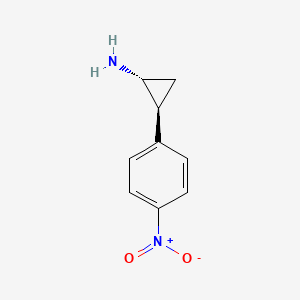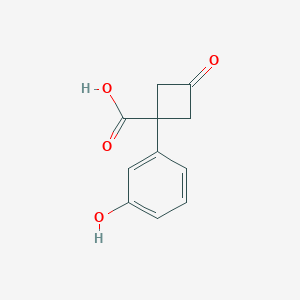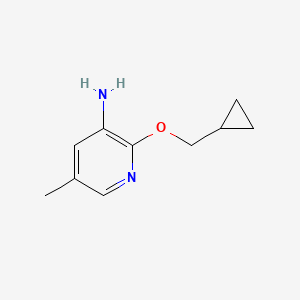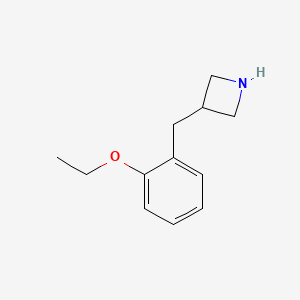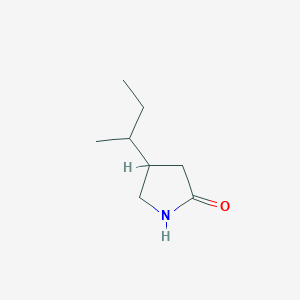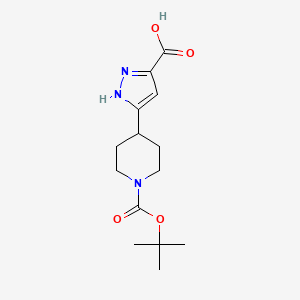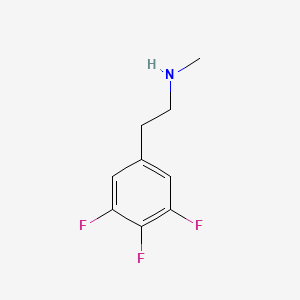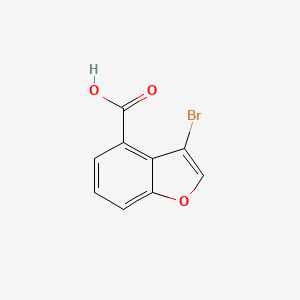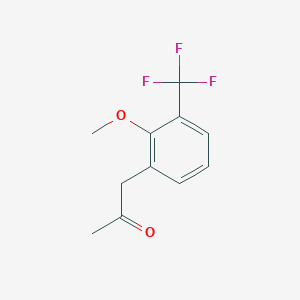
4-(2,3-Difluorophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Difluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a butenone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)but-3-en-2-one typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable enone precursor under basic conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2,3-Difluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and the modulation of biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)but-3-en-2-one: Similar structure but with only one fluorine atom.
4-(2,4-Difluorophenyl)but-3-en-2-one: Similar structure with fluorine atoms at different positions.
4-(2,3-Difluorophenyl)butan-2-one: Similar structure but with a saturated butane backbone.
Uniqueness
4-(2,3-Difluorophenyl)but-3-en-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H8F2O |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(E)-4-(2,3-difluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+ |
InChI Key |
MKEUOCRXHSAZHE-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Canonical SMILES |
CC(=O)C=CC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



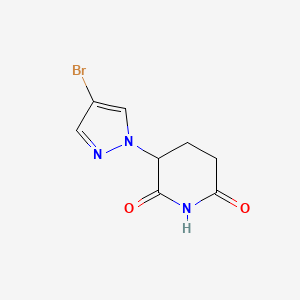
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
